molecular formula C12H14O3 B1308969 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde CAS No. 883547-09-9

3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde

Cat. No.: B1308969
CAS No.: 883547-09-9
M. Wt: 206.24 g/mol
InChI Key: RFEIFSQBYWKHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Intramolecular Cycloadditions and Heterocyclic Synthesis

3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde is a compound that has been investigated in the context of intramolecular 1,3-dipolar cycloadditions to a furan ring, providing a method for synthesizing complex heterocyclic structures. This process is significant as it offers a first example of such intramolecular reactions with furan rings, contributing to the synthesis of novel organic compounds with potential applications in medicinal chemistry and drug design (Tsuge, Ueno, & Kanemasa, 1984).

Synthesis of Bis-benzoquinoline Derivatives

The compound has also been utilized in the synthesis of bis-benzoquinoline derivatives through a three-component reaction involving aromatic aldehyde, naphthalene-2-amine, and tetrahydro-2,5-dimethoxyfuran in methanol catalyzed by iodine. This synthesis approach is notable for the ring-opening of furan, leading to the formation of benzoquinoline derivatives, which are important scaffolds in pharmaceutical chemistry (Chen, Li, Liu, & Wang, 2013).

Properties

IUPAC Name

3-(oxolan-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-8-10-3-1-4-11(7-10)15-9-12-5-2-6-14-12/h1,3-4,7-8,12H,2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEIFSQBYWKHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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